ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural features include:
- 2-methylbenzoyl group: A substituted benzoyl moiety at position 6, providing steric and electronic modulation.
- Propan-2-yl (isopropyl) substituent: At position 7, contributing to hydrophobic interactions.
- Ethyl carboxylate ester: At position 5, influencing solubility and metabolic stability.
The compound’s complexity arises from its tricyclic framework, which combines imino, oxo, and ester functionalities.
Properties
IUPAC Name |
ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-5-33-25(32)19-14-18-21(26-20-12-8-9-13-28(20)24(18)31)29(15(2)3)22(19)27-23(30)17-11-7-6-10-16(17)4/h6-15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTUENYQIHHOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common method includes the condensation of 2-methylbenzoyl chloride with an appropriate amine to form the imine intermediate. This intermediate is then cyclized under controlled conditions to form the triazatricyclo ring system. The final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the benzoyl group and the alkyl/aryl moiety at position 7. These variations impact physicochemical properties, bioavailability, and intermolecular interactions. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Values for the target compound inferred from structurally closest analogs.
Key Observations
The 3-methoxypropyl substituent introduces polarity, balancing lipophilicity and solubility.
Hydrogen Bonding and Solubility:
- The target compound and its 3-methylbenzoyl analog have 6 hydrogen bond acceptors, favoring solubility in polar solvents. In contrast, the 3,5-dimethylbenzoyl analog has fewer acceptors (5), reducing polarity.
Steric and Electronic Modifications: Benzyl vs. Chlorine Substitution: The 3-chlorobenzoyl analog introduces electron-withdrawing effects, which may enhance electrophilic reactivity or alter π-π stacking interactions.
Rotatable Bonds and Flexibility:
- The target compound and its 3-methylbenzoyl analog have 8 rotatable bonds, offering conformational flexibility. The 3,5-dimethylbenzoyl derivative has fewer (6), restricting flexibility and possibly stabilizing a bioactive conformation.
Similarity Analysis
Using Tanimoto coefficients (commonly applied to binary fingerprints in chemoinformatics ), structural similarity between the target and analogs would depend on shared core features versus substituent differences:
- Core Structure Similarity: All compounds share the triazatricyclo framework, leading to moderate similarity (Tanimoto coefficient ~0.6–0.7).
- Substituent-Driven Divergence: Differences in benzoyl groups (e.g., methyl vs. chloro) and position 7 substituents (e.g., isopropyl vs. benzyl) reduce similarity scores but preserve core-based pharmacophore alignment.
Research Implications
- Drug Design: The propan-2-yl group in the target compound offers a balance between hydrophobicity and steric demand, making it a candidate for optimizing pharmacokinetic profiles.
- Crystallography Challenges: The high complexity (molecular complexity >1000 ) and hydrogen-bonding diversity may complicate crystallization, necessitating advanced techniques like SHELX-based refinement .
Biological Activity
Ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 334.36 g/mol
- Chemical Class : Triazatricyclo compounds
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for some strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neuroprotective Effects
In neuropharmacological studies, the compound demonstrated neuroprotective effects in models of oxidative stress:
- Mechanism : It was found to reduce oxidative stress markers and improve neuronal survival in vitro.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it significantly inhibited tumor growth in xenograft models.
-
Antimicrobial Efficacy Research :
- Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's broad-spectrum antimicrobial activity and its potential use as a therapeutic agent in treating infections caused by resistant bacterial strains.
-
Neuroprotective Study :
- In a study focused on neuroprotection, the compound was administered to neuronal cultures exposed to oxidative stressors. The results showed a marked decrease in cell death compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
